N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.: 303105-61-5
Cat. No.: VC15671050
Molecular Formula: C33H31N5OS
Molecular Weight: 545.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303105-61-5 |
|---|---|
| Molecular Formula | C33H31N5OS |
| Molecular Weight | 545.7 g/mol |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C33H31N5OS/c1-33(2,3)28-20-18-27(19-21-28)31-36-37-32(38(31)29-12-8-5-9-13-29)40-23-30(39)35-34-22-24-14-16-26(17-15-24)25-10-6-4-7-11-25/h4-22H,23H2,1-3H3,(H,35,39)/b34-22+ |
| Standard InChI Key | PTHRJMHUPXMQGY-PPOKSSTKSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Introduction
N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a unique combination of functional groups, including a biphenyl moiety, a triazole ring, and a hydrazone linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and versatility in chemical reactions.
Synthesis
The synthesis of similar hydrazone derivatives typically involves condensation reactions between carbonyl compounds and hydrazine derivatives. For N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, a similar approach might be employed, using appropriate precursors such as thiophene-2-carboxaldehyde and biphenyl-4-carbohydrazide analogs.
Biological Activity and Applications
Compounds with similar structures often exhibit significant biological activities, including antiviral and anticancer properties. The presence of aromatic rings and heterocyclic systems in N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide suggests potential for interaction with biological targets through hydrogen bonding and π-stacking interactions.
| Potential Biological Activity | Mechanism |
|---|---|
| Antiviral | Inhibition of viral replication or entry into host cells |
| Anticancer | Induction of apoptosis in cancer cells |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume